

Application Note: Profiling Pinometostat's Efficacy in MLL-rearranged Leukemia using ChIP-seq

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Compound of Interest

Compound Name: *Pinometostat*

Cat. No.: *B612198*

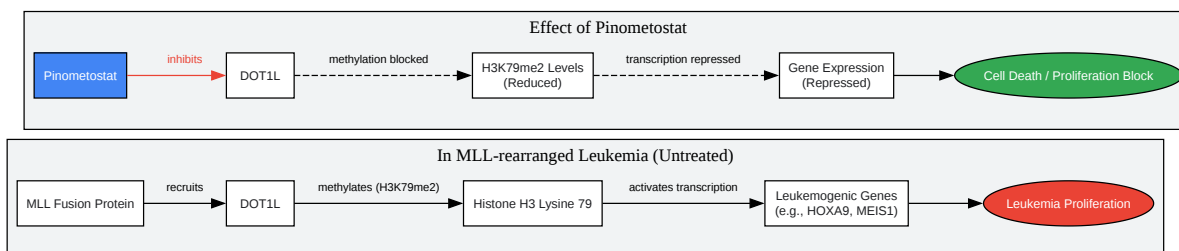
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Introduction

Pinometostat (EPZ-5676) is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] In acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene (MLL-r), the MLL fusion protein aberrantly recruits DOT1L to ectopic loci.[1][4] This leads to hypermethylation of Histone H3 at lysine 79 (H3K79), a mark that DOT1L is solely responsible for depositing.[2][5][6] The resulting H3K79 hypermethylation drives the overexpression of key leukemogenic genes, such as HOXA9 and MEIS1, promoting leukemia development and maintenance.[1][2][4]

Pinometostat specifically blocks the enzymatic activity of DOT1L, leading to a global reduction of H3K79 methylation.[2][5] This epigenetic reprogramming results in the transcriptional repression of MLL-r target genes, inhibition of cell proliferation, and induction of apoptosis in leukemia cells.[1][5][6] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a critical tool to assess the on-target efficacy of **Pinometostat**. By mapping the genome-wide distribution of the H3K79me2 mark, researchers can verify the drug's mechanism of action, identify target genes, and understand mechanisms of response and resistance.[2][4][7]

Mechanism of Action of **Pinometostat** in MLL-r Leukemia



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Caption: Pinometostat inhibits DOT1L, reducing H3K79me2 and repressing leukemogenic gene expression.

Experimental Design and Protocols

This protocol outlines the ChIP-seq procedure to analyze H3K79me2 levels in MLL-rearranged leukemia cell lines following treatment with **Pinometostat**.

Key Experimental Parameters

The following table summarizes typical experimental conditions for assessing **Pinometostat's** effect on H3K79me2 marks in common MLL-r cell lines.

Parameter	Example Value/Condition	Rationale / Notes
Cell Lines	KOPN-8, MOLM-13, MV4-11, NOMO-1	These are well-characterized MLL-r leukemia cell lines used in preclinical Pinometostat studies. [1] [4]
Pinometostat Conc.	1 - 5 μ M (e.g., 4.5 μ M)	Effective concentrations for achieving DOT1L inhibition and anti-proliferative effects in vitro. [4] [8]
Control	DMSO (Vehicle Control)	Essential for comparing changes in H3K79me2 levels directly attributable to Pinometostat.
Treatment Duration	4 - 28 days	Prolonged exposure is often required to observe significant changes in H3K79 methylation and gene expression. [2] [4]
Target Mark	H3K79me2	A direct and sensitive pharmacodynamic biomarker for DOT1L activity. [2] [7]
Antibody	ChIP-grade anti-H3K79me2	A well-validated antibody is crucial for successful immunoprecipitation (e.g., Abcam ab3594). [9] [10]
Replicates	Minimum of 2 biological replicates	Ensures reproducibility and statistical power of the results. [11]

Detailed ChIP-seq Protocol

1. Cell Culture and Treatment

- Culture MLL-r leukemia cell lines (e.g., KOPN-8, NOMO-1) in appropriate media and conditions.
- Treat cells with the desired concentration of **Pinometostat** (e.g., 4.5 μ M) or DMSO vehicle control for the specified duration (e.g., 10 or 28 days).[4]
- Ensure cell viability remains high during treatment. Harvest approximately 10-20 million cells per ChIP reaction.

2. Chromatin Crosslinking and Preparation

- Harvest cells and resuspend in fresh media.
- Add 1/10th volume of formaldehyde solution (11% formaldehyde, 0.1 M NaCl, 1 mM EDTA, 50 mM HEPES pH 7.9) to achieve a final concentration of ~1% formaldehyde.[4]
- Incubate for 10 minutes at room temperature with gentle rotation to crosslink proteins to DNA.
- Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
- Wash cells twice with ice-cold PBS.
- Lyse cells and nuclei using appropriate lysis buffers containing protease inhibitors.
- Shear chromatin to an average size of 200-700 bp using a sonicator (e.g., Diagenode Bioruptor).[10] The quality of chromatin shearing is critical and should be verified by running an aliquot on an agarose gel.[9]

3. Immunoprecipitation (IP)

- Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
- Set aside a small aliquot of the lysate as the "Input" control. This sample will not undergo IP but will be processed alongside the ChIP samples for DNA purification and sequencing.

- Incubate the remaining chromatin overnight at 4°C with a validated anti-H3K79me2 antibody. An IgG antibody should be used as a negative control.[9]
- Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

4. Elution and Reverse Crosslinking

- Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
- Reverse the formaldehyde crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight). This step should also be performed on the "Input" control.
- Treat samples with RNase A and Proteinase K to remove RNA and proteins.

5. DNA Purification

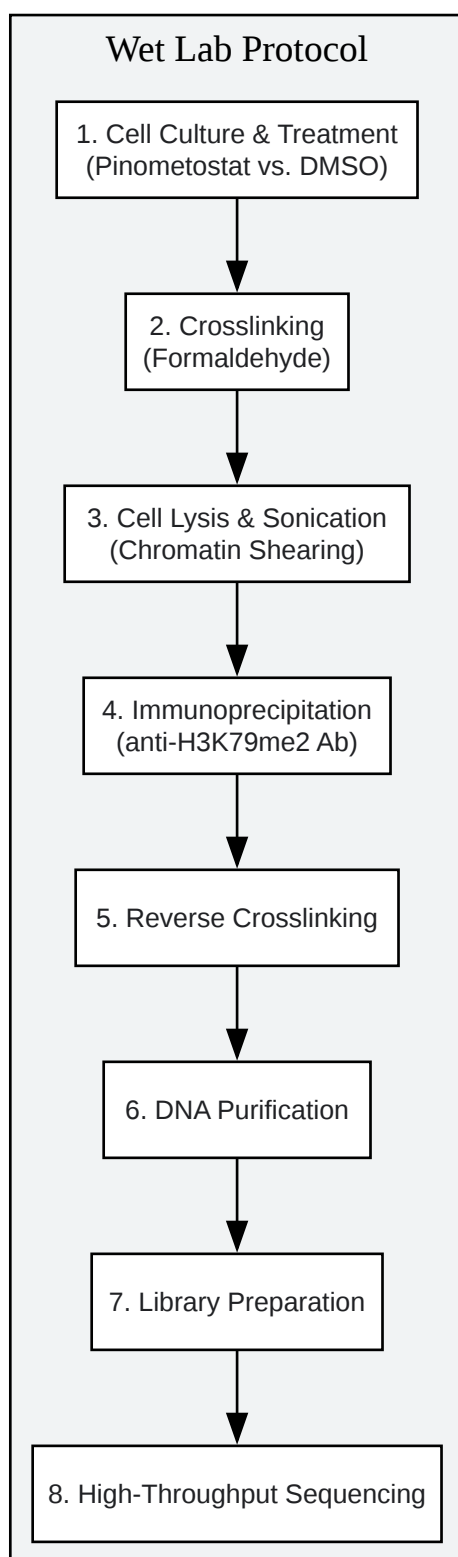
- Purify the DNA using either phenol-chloroform extraction or a commercial DNA purification kit (e.g., Qiagen PCR Purification Kit).
- Elute the purified DNA in a small volume of nuclease-free water.

6. Library Preparation and Sequencing

- Quantify the purified ChIP and Input DNA.
- Prepare sequencing libraries using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit for Illumina).[10] This involves end-repair, A-tailing, and ligation of sequencing adapters.
- Perform PCR amplification to generate sufficient material for sequencing. The number of cycles should be minimized to avoid PCR bias.

- Perform high-throughput sequencing on a platform like Illumina. A minimum of 10-20 million reads per sample is recommended for histone marks.[11]

ChIP-seq Experimental Workflow



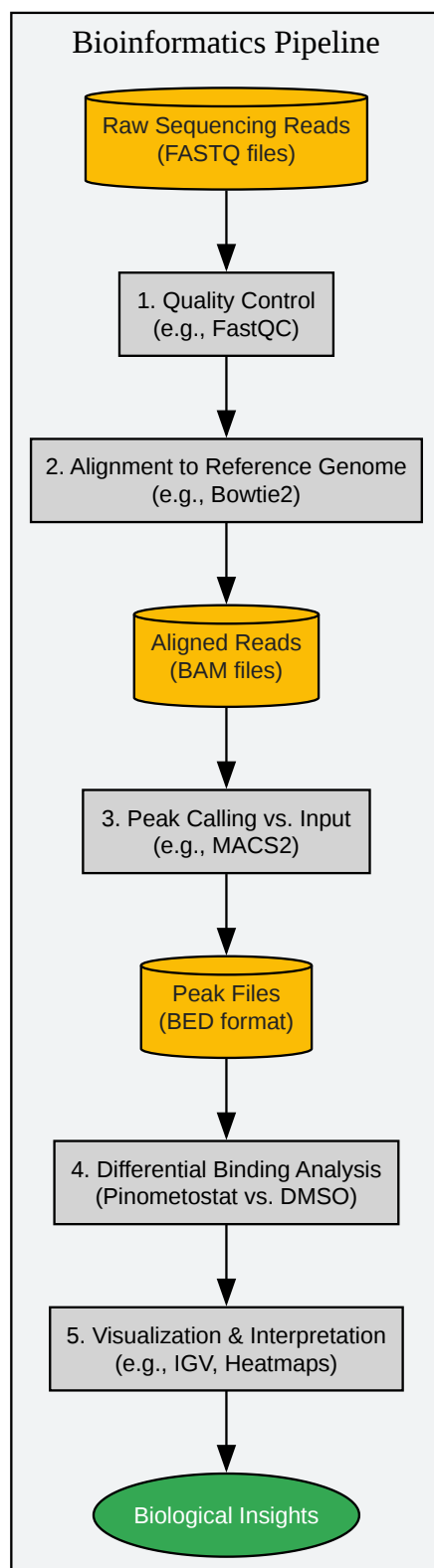
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Caption: Overview of the main steps in the H3K79me2 ChIP-seq protocol.

Bioinformatics Data Analysis

A standardized bioinformatics pipeline is essential for processing ChIP-seq data and obtaining meaningful results.

Data Analysis Workflow



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Caption: A standard bioinformatics workflow for analyzing ChIP-seq data.

Analysis Steps

- **Quality Control:** Assess the quality of raw sequencing reads using tools like FastQC.^{[9][10]}
- **Alignment:** Align the reads to the appropriate reference genome (e.g., hg19 or GRCh38 for human) using an aligner such as Bowtie2.^{[9][10]}
- **Peak Calling:** Identify regions of the genome with significant enrichment of H3K79me2 marks compared to the input control using a peak caller like MACS2.^{[9][10]}
- **Normalization and Visualization:** Normalize the signal (e.g., to reads per million) and generate signal tracks (e.g., bigWig format) for visualization in a genome browser like the Integrative Genomics Viewer (IGV).^[9] This allows for direct comparison of H3K79me2 levels at specific gene loci, such as HOXA9 and MEIS1, between **Pinometostat**- and DMSO-treated samples.
- **Differential Binding Analysis:** Use statistical packages to identify genomic regions with significantly different H3K79me2 levels between conditions.
- **Downstream Analysis:** Correlate changes in H3K79me2 with gene expression data (from RNA-seq) to understand the functional consequences of DOT1L inhibition.

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